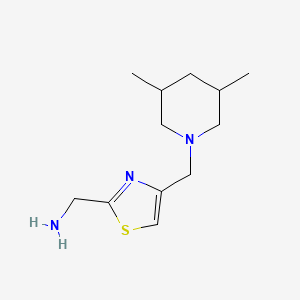
(Z)-4,4,5,5-Tetramethyl-2-((3-methylcyclohexylidene)methyl)-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,5,5-tetramethyl-2-{[(1Z)-3-methylcyclohexylidene]methyl}-1,3,2-dioxaborolane is a boron-containing compound known for its unique chemical structure and reactivity This compound is part of the dioxaborolane family, which is characterized by a boron atom bonded to two oxygen atoms within a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-tetramethyl-2-{[(1Z)-3-methylcyclohexylidene]methyl}-1,3,2-dioxaborolane typically involves the hydroboration of alkenes or alkynes. One common method is the rhodium-catalyzed hydroboration of allyl phenyl sulfone . This reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroboration processes using transition metal catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4,4,5,5-tetramethyl-2-{[(1Z)-3-methylcyclohexylidene]methyl}-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Borylation: This compound can be used as a reagent for the borylation of arenes.
Hydroboration: It participates in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts.
Coupling Reactions: It can couple with aryl iodides in the presence of a copper catalyst to form aryl boronates.
Common Reagents and Conditions
Rhodium Catalysts: Used in hydroboration reactions.
Palladium Catalysts: Employed in borylation reactions.
Copper Catalysts: Utilized in coupling reactions with aryl iodides.
Major Products Formed
Pinacol Benzyl Boronate: Formed from the borylation of alkylbenzenes.
Aryl Boronates: Produced from coupling reactions with aryl iodides.
Chiral Allenyl Boronates: Resulting from asymmetric hydroboration of 1,3-enynes.
Aplicaciones Científicas De Investigación
4,4,5,5-tetramethyl-2-{[(1Z)-3-methylcyclohexylidene]methyl}-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mecanismo De Acción
The mechanism of action of 4,4,5,5-tetramethyl-2-{[(1Z)-3-methylcyclohexylidene]methyl}-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the compound acts as a Lewis acid, facilitating the formation of boron-oxygen and boron-carbon bonds. This reactivity is harnessed in various catalytic processes, including hydroboration and borylation reactions .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
4,4,5,5-tetramethyl-2-{[(1Z)-3-methylcyclohexylidene]methyl}-1,3,2-dioxaborolane stands out due to the presence of the cyclohexylidene group, which imparts unique steric and electronic properties. This makes it particularly useful in selective catalytic processes and the synthesis of complex organic molecules.
Propiedades
Fórmula molecular |
C14H25BO2 |
|---|---|
Peso molecular |
236.16 g/mol |
Nombre IUPAC |
4,4,5,5-tetramethyl-2-[(Z)-(3-methylcyclohexylidene)methyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H25BO2/c1-11-7-6-8-12(9-11)10-15-16-13(2,3)14(4,5)17-15/h10-11H,6-9H2,1-5H3/b12-10- |
Clave InChI |
OZDCAVUFYQXMMS-BENRWUELSA-N |
SMILES isomérico |
B1(OC(C(O1)(C)C)(C)C)/C=C\2/CCCC(C2)C |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C=C2CCCC(C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


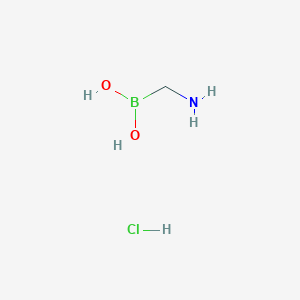
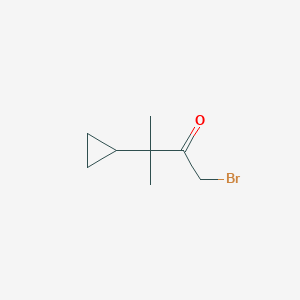








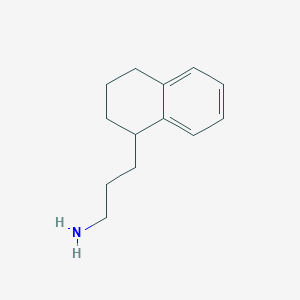
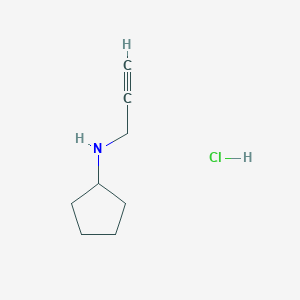
![Ethyl 3-thiabicyclo[3.2.0]heptane-1-carboxylate](/img/structure/B13543859.png)
